6-Nitropyrrolo[1,2-a]quinoline
Overview
Description
6-Nitropyrrolo[1,2-a]quinoline is a nitrogen-containing heterocyclic compound with the molecular formula C12H8N2O2 and a molecular weight of 212.21 g/mol . This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with a nitro group attached at the 6-position.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which include 6-nitropyrrolo[1,2-a]quinoline, have a wide range of pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Quinoline derivatives, in general, are known to interact with multiple biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Quinoline derivatives are known to exhibit a variety of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
6-Nitropyrrolo[1,2-a]quinoline plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dehydrogenases, which are enzymes involved in oxidation-reduction reactions . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, this compound can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and reduced oxidative stress . At high doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, which play a role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, this compound may be transported into the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
This compound is localized within specific subcellular compartments, such as the mitochondria and the nucleus . Its activity and function are influenced by this localization, as it can interact with mitochondrial enzymes and nuclear transcription factors. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, thereby influencing its biochemical activity .
Preparation Methods
The synthesis of 6-Nitropyrrolo[1,2-a]quinoline involves several synthetic routes and reaction conditions. One common method is the cycloisomerization of 2-(but-3-yn-1-yl)quinolines using an indium(III) acetate (In(OAc)3) and benzoic acid (PhCOOH) catalytic system . This reaction efficiently promotes the cyclization of the starting 2-substituted quinolines to form the desired pyrrolo[1,2-a]quinoline skeleton .
The reaction conditions typically involve mild temperatures and environmentally benign catalysts to ensure high yields and purity .
Chemical Reactions Analysis
6-Nitropyrrolo[1,2-a]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) .
Oxidation: The nitro group can be reduced to an amino group using reducing agents, leading to the formation of 6-aminopyrrolo[1,2-a]quinoline.
Reduction: The compound can undergo reduction reactions to form various derivatives with different functional groups.
Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrrolo[1,2-a]quinoline derivatives .
Scientific Research Applications
6-Nitropyrrolo[1,2-a]quinoline has a wide range of scientific research applications due to its unique chemical structure and biological activities . Some of the key applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives have shown promising biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
6-Nitropyrrolo[1,2-a]quinoline is structurally similar to other pyrrolo[1,2-a]quinoline derivatives, which also exhibit diverse biological activities and useful functional properties . Some similar compounds include:
Pyrrolo[1,2-a]quinoline-3-carboxylates: These compounds have shown antitubercular activity and are being investigated for their potential use in treating tuberculosis.
1-Benzoyl-3-cyanopyrrolo[1,2-a]quinolines: These derivatives have been discovered as novel apoptosis inducers active against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
6-nitropyrrolo[1,2-a]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-14(16)12-5-1-4-11-10(12)7-6-9-3-2-8-13(9)11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDDZHBBEMLCOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=CC=CN32)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377027 | |
Record name | 6-nitropyrrolo[1,2-a]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52414-58-1 | |
Record name | 6-nitropyrrolo[1,2-a]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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